Phthalimidinoglutarimide-C3-O-PEG1-OH

Description

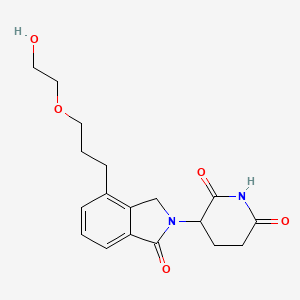

Phthalimidinoglutarimide-C3-O-PEG1-OH is a specialized degrader building block used in targeted protein degradation (TPD) strategies, particularly in PROTAC (Proteolysis-Targeting Chimera) and molecular glue applications. It integrates an E3 ubiquitin ligase-binding motif (phthalimidinoglutarimide), a short polyethylene glycol (PEG) linker (PEG1), and a terminal hydroxyl (-OH) functional group for conjugation to target protein ligands. Key properties include:

- Molecular Formula: C₁₈H₂₂N₂O₅

- Molecular Weight: 346.383 g/mol

- Purity: ≥95% (HPLC)

- Functionality: Designed for covalent linkage via click chemistry or amide bond formation .

This compound’s structural core (phthalimidinoglutarimide) mimics cereblon-binding ligands like thalidomide derivatives, enabling recruitment of E3 ligases to induce ubiquitination and subsequent proteasomal degradation of target proteins .

Properties

Molecular Formula |

C18H22N2O5 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

3-[7-[3-(2-hydroxyethoxy)propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C18H22N2O5/c21-8-10-25-9-2-4-12-3-1-5-13-14(12)11-20(18(13)24)15-6-7-16(22)19-17(15)23/h1,3,5,15,21H,2,4,6-11H2,(H,19,22,23) |

InChI Key |

GEXIQFQSIMFMMO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-C3-O-PEG1-OH typically involves the condensation of phthalic anhydride with a primary amine to form the phthalimide core The PEG linker is then attached via an esterification or amidation reaction, depending on the specific functional groups present on the PEG chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and catalysts to ensure cost-effectiveness and scalability. The reactions are typically carried out under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-C3-O-PEG1-OH can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Phthalimidinoglutarimide-C3-O-PEG1-OH has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the development of bioconjugates and as a linker in drug delivery systems.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the production of advanced materials, such as hydrogels and polymers.

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-C3-O-PEG1-OH involves its interaction with specific molecular targets. The phthalimide and glutarimide moieties can bind to proteins or enzymes, modulating their activity. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of E3 ligase ligands with modular linkers. Below is a comparative analysis with structurally related derivatives:

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Linker Length and Flexibility

- This compound employs a short PEG1 linker, optimizing steric accessibility for E3 ligase binding while minimizing hydrophilicity. In contrast, derivatives like Thalidomide-O-PEG4-azide (PEG4 linker) prioritize extended reach for multi-domain protein interactions but may reduce cellular uptake due to increased polarity .

Functional Group Versatility

- The terminal -OH group in this compound allows for straightforward conjugation to carboxylic acid-containing ligands. Comparatively, -N₃ (azide) in Thalidomide-O-PEG4-azide enables bioorthogonal click chemistry, while -COOH in Glutarimide-Isoindolinone-NH-PEG2-COOH facilitates carbodiimide-mediated coupling .

Core Ligand Specificity

- Phthalimidinoglutarimide derivatives exhibit higher cereblon-binding affinity than classical phthalimide or thalidomide cores, as demonstrated in proteasome recruitment assays . However, pomalidomide-based compounds (e.g., Pomalidomide-PEG4-Ph-NH2) show superior selectivity for specific substrate proteins like IKZF1/3 in hematological malignancies .

Performance in Targeted Protein Degradation

Table 2: Degradation Efficiency in Model Systems

DC₅₀ : Half-maximal degradation concentration.

- This compound demonstrates superior potency (lower DC₅₀) in BRD4 degradation due to its optimized linker length and cereblon-binding affinity .

Q & A

Basic: What are the recommended synthetic routes for Phthalimidinoglutarimide-C3-O-PEG1-OH, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves coupling the phthalimidinoglutarimide core with a C3-O-PEG1-OH linker using carbodiimide-based reagents (e.g., EDC/NHS) under anhydrous conditions . Purity optimization requires iterative HPLC analysis (C18 column, acetonitrile/water gradient) to isolate intermediates and final products. Post-synthesis, recrystallization in ethanol/water mixtures (70:30 v/v) improves crystallinity, as demonstrated in analogous PEGylated glutarimide derivatives .

Advanced: How can reaction kinetics and solvent polarity be systematically evaluated to improve yield in PEGylation steps?

Methodological Answer:

Use a Design of Experiments (DoE) approach to assess solvent polarity (via Hansen solubility parameters) and reaction kinetics (via time-resolved NMR monitoring). For example, DMF and DCM have been compared for PEG coupling efficiency in thalidomide analogs, with DMF showing higher polarity-driven reactivity . Kinetic modeling (e.g., pseudo-first-order rate equations) can identify rate-limiting steps, while Arrhenius plots quantify temperature dependence .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- HPLC-MS : Confirm molecular weight (expected [M+H]+ ~450–500 Da) and detect impurities (e.g., unreacted PEG linker) .

- NMR : Assign protons on the phthalimide ring (δ 7.6–8.1 ppm) and PEG methylene groups (δ 3.5–3.7 ppm) .

- FTIR : Validate ester bond formation (C=O stretch at ~1730 cm⁻¹) .

Advanced: How can data contradictions in solubility assays be resolved, particularly between computational predictions and experimental results?

Methodological Answer:

Contradictions often arise from solvent-solute interactions not captured in coarse-grained simulations. Use a tiered approach:

In silico : Predict solubility via COSMO-RS or Hansen parameter matching.

Experimental : Perform shake-flask assays at varying pH (2–10) and temperatures (25–40°C).

Statistical Analysis : Apply Bland-Altman plots to quantify discrepancies and refine computational models .

Basic: What in vitro models are suitable for preliminary bioactivity screening of this compound?

Methodological Answer:

Use cancer cell lines (e.g., MM.1S for glutarimide analogs) to assess anti-proliferative effects via MTT assays (IC₅₀ determination). Include controls for PEG cytotoxicity (e.g., HEK293 cells) . For immunomodulatory activity, measure TNF-α suppression in LPS-stimulated macrophages .

Advanced: How can molecular docking and MD simulations guide mechanistic studies of target binding?

Methodological Answer:

- Docking : Use AutoDock Vina to model interactions with cereblon (CRBN), focusing on the phthalimide "glue" motif. Validate poses with mutagenesis data (e.g., CRBN Y384A mutations disrupt binding) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-CRBN complex. Analyze RMSD and hydrogen-bond occupancy .

Basic: What stability-indicating parameters should be monitored during storage?

Methodological Answer:

- Degradation Products : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with LC-MS.

- pH Sensitivity : Test hydrolysis rates in PBS (pH 7.4) vs. gastric fluid (pH 1.2) .

- Light Sensitivity : Expose to UV (254 nm) and quantify photodegradants .

Advanced: How can SAR studies be designed to optimize the C3-O-PEG1-OH linker’s pharmacokinetic properties?

Methodological Answer:

- Structural Variants : Synthesize analogs with PEG lengths (n=1–4) and terminal groups (e.g., -COOH, -NH₂).

- PK Profiling : Compare AUC and Cmax in rodent models. Use compartmental modeling (e.g., NONMEM) to estimate clearance rates .

- Toxicity : Assess renal accumulation of PEG metabolites via histopathology .

Basic: What ethical and methodological standards apply to in vivo testing of this compound?

Methodological Answer:

Adhere to ARRIVE guidelines for animal studies:

- Sample Size : Power analysis (α=0.05, β=0.2) to minimize subjects.

- Endpoint Criteria : Predefine humane endpoints (e.g., tumor volume ≤10% body weight).

- Data Transparency : Report negative outcomes (e.g., lack of efficacy in PDX models) .

Advanced: How can multi-omics integration resolve discrepancies in mechanistic hypotheses (e.g., CRBN-dependent vs. independent effects)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.